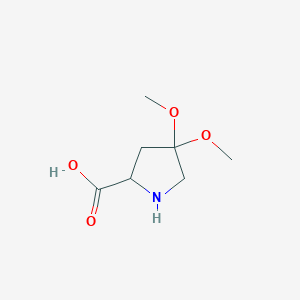

4,4-Dimethoxypyrrolidine-2-carboxylic acid

Description

Contextual Significance of Pyrrolidine-2-carboxylic Acid Scaffolds in Advanced Synthesis

The pyrrolidine-2-carboxylic acid scaffold, the core structure of the amino acid proline, is a privileged motif in organic chemistry. vulcanchem.com Its rigid, five-membered ring introduces conformational constraints that are highly valuable in the design of peptides, peptidomimetics, and other biologically active molecules. chemicalbook.com The stereochemistry of the pyrrolidine (B122466) ring can be precisely controlled, influencing the three-dimensional arrangement of substituents and, consequently, their biological interactions. chemicalbook.com

These scaffolds are not only found in numerous natural products but are also widely employed as chiral catalysts and building blocks in asymmetric synthesis. vulcanchem.com The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of steric and electronic properties, making it a versatile platform for drug discovery and materials science. mdpi.com

Unique Structural Attributes and Chemical Potential of the 4,4-Dimethoxy Moiety within Pyrrolidines

The introduction of a geminal dimethoxy group at the C4 position of the pyrrolidine-2-carboxylic acid scaffold imparts a unique set of structural and chemical characteristics. The two methoxy (B1213986) groups introduce a ketal functionality, which can be stable under certain conditions but may also serve as a latent ketone, unmasked under acidic conditions. This latent reactivity offers a strategic advantage in multi-step syntheses.

The electron-donating nature of the methoxy groups can influence the electron density of the pyrrolidine ring, potentially affecting the reactivity of the secondary amine and the acidity of the carboxylic acid. Furthermore, the steric bulk of the two methoxy groups can impose specific conformational preferences on the pyrrolidine ring, which could be exploited in the design of molecules with defined three-dimensional shapes. The presence of these polar ether functionalities may also impact the solubility and pharmacokinetic properties of molecules incorporating this scaffold.

Historical Overview of Related Pyrrolidine and Carboxylic Acid Research Directions

Research into pyrrolidine and its derivatives has a rich history, deeply intertwined with the study of amino acids and natural products. The elucidation of the structure of proline in the early 20th century was a pivotal moment, paving the way for extensive investigations into its role in protein structure and function.

The development of synthetic methodologies to access substituted prolines has been a major focus of research. Early work often relied on the modification of naturally occurring hydroxyproline. mdpi.com More recent decades have seen the advent of powerful synthetic tools, including asymmetric catalysis and multicomponent reactions, that allow for the de novo construction of highly functionalized pyrrolidine rings with precise stereochemical control. beilstein-journals.org Research into carboxylic acid derivatives has also evolved significantly, with a deep understanding of their reactivity and the development of a vast arsenal (B13267) of protecting groups and activation methods.

Scope and Objectives for In-Depth Academic Investigation of 4,4-Dimethoxypyrrolidine-2-carboxylic Acid

Despite the broad interest in substituted pyrrolidines, this compound remains a relatively unexplored compound in the academic literature. A thorough investigation is warranted to fully elucidate its chemical properties and potential applications. Key objectives for future research should include:

The development of efficient and stereoselective synthetic routes to access this compound. A likely precursor for such a synthesis is a 4-keto-proline derivative, which could be converted to the gem-dimethoxy compound via ketalization. beilstein-journals.org

A comprehensive characterization of its physicochemical properties, including its conformational preferences, pKa values, and stability under various conditions.

Exploration of its reactivity, particularly the stability of the dimethoxy ketal and the potential for its strategic deprotection.

Investigation of its utility as a building block in the synthesis of more complex molecules, such as peptidomimetics or novel heterocyclic systems.

Evaluation of the biological activity of compounds incorporating the this compound scaffold.

The following data table provides the fundamental chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 75776-56-6 vulcanchem.com |

| Molecular Formula | C₇H₁₃NO₄ |

| InChI | InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) |

| InChIKey | QMLZRVDTBFSZCM-UHFFFAOYSA-N |

| SMILES | COC1(CC(NC1)C(=O)O)OC |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLZRVDTBFSZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(NC1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75776-56-6 | |

| Record name | NSC134457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid

Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization at the 2- and 4-Positions

The construction of the pyrrolidine skeleton and the introduction of substituents at key positions are pivotal in the synthesis of complex pyrrolidine-containing molecules. acs.orgnih.govnih.govnih.govmdpi.com

Cycloaddition Approaches for Pyrrolidine Core Construction

[3+2] cycloaddition reactions are a powerful and widely utilized method for the synthesis of pyrrolidine rings. mdpi.com These reactions, often involving azomethine ylides as the three-atom component and an alkene or alkyne as the two-atom component, allow for the rapid construction of the five-membered ring with a high degree of stereocontrol. mdpi.comosaka-u.ac.jp The versatility of this approach lies in the ability to generate the azomethine ylide in situ from various precursors, such as imino esters derived from glycine. mdpi.com This method is particularly advantageous for creating polysubstituted pyrrolidines. mdpi.com

Recent advancements have focused on the development of catalytic and asymmetric versions of these cycloadditions. For instance, silver-catalyzed asymmetric [3+2] cycloaddition reactions of imino esters with α-alkylidene succinimides have been shown to produce spirocyclic pyrrolidine compounds with high yields and enantioselectivities. acs.org Similarly, the use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides, catalyzed by silver carbonate, allows for the highly diastereoselective synthesis of densely substituted pyrrolidine derivatives with up to four stereogenic centers. acs.orgnih.gov

A variety of dipolarophiles can be employed in these reactions, including maleimides, which are effective in double cycloaddition reactions to form complex tetracyclic pyrrolizidines. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereochemical outcome of the cycloaddition. acs.orgacs.org

Aminocyclization Pathways to Pyrrolidine Derivatives

Intramolecular aminocyclization represents another key strategy for the formation of the pyrrolidine ring. nih.govrsc.org This approach typically involves the cyclization of a linear precursor containing both an amine and a suitable electrophilic or unsaturated moiety. A facile method involves the bromination of an isolated double bond in a secondary amine, followed by an intramolecular cyclization to furnish the pyrrolidine ring. nih.govrsc.orgrsc.org This protocol is noted for its high stereoselectivity. nih.govrsc.org

Other aminocyclization strategies include:

Reductive Amination: Condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. mdpi.com

Cyclization of Amino Alcohols or Amino Ketones: This can be achieved under either acidic or basic conditions. mdpi.com

Mannich Reaction followed by Cyclization and Reduction: A classic method for constructing the pyrrolidine skeleton. mdpi.com

More recent developments include the use of transition metal catalysts. For example, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to afford various cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org Furthermore, a bromonium ion-induced aziridine (B145994) ring expansion cascade has been developed to produce functionalized pyrrolidines. rsc.org

Enantioselective and Diastereoselective Synthesis of Pyrrolidine-2-carboxylic Acid

Achieving stereocontrol in the synthesis of pyrrolidine-2-carboxylic acid and its derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. mdpi.comnih.gov

Enantioselective Approaches: The synthesis of enantiomerically pure pyrrolidine derivatives often starts from chiral precursors like L-proline or 4-hydroxy-L-proline. mdpi.comnih.gov These readily available starting materials provide a chiral scaffold that can be further elaborated. For instance, (S)-prolinol, obtained from the reduction of L-proline, is a key starting material for many drugs. mdpi.comnih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For example, 3-pyrrolidinecarboxylic acid and its derivatives have been shown to efficiently catalyze the enantioselective anti-Mannich-type reactions of aldehydes and ketones with imines, yielding products with high diastereo- and enantioselectivities. acs.org

Diastereoselective Approaches: Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within the pyrrolidine ring. acs.orgnih.govnih.gov Multicomponent reactions are particularly effective in this regard, allowing for the construction of highly substituted pyrrolidines with multiple stereocenters in a single operation. acs.orgnih.govnih.gov For instance, a TiCl4-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly substituted pyrrolidine derivatives diastereoselectively. acs.orgnih.gov

Another notable method is the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which generates pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Installation and Derivatization of the 4,4-Dimethoxy Functionality

The introduction of the gem-dimethoxy group at the C4 position of the pyrrolidine ring is a key step in the synthesis of 4,4-Dimethoxypyrrolidine-2-carboxylic acid.

Methods for Introducing Dimethoxy Groups and Related Ketal Formations

The 4,4-dimethoxy group is a ketal functionality. Ketal formation is a common strategy to protect a ketone or to introduce a di-alkoxy substituent. This is typically achieved by reacting a ketone with an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, a precursor with a ketone at the 4-position of the pyrrolidine ring is required.

A common precursor for such a transformation is 4-oxoproline. The synthesis of 4,4-disubstituted-3-oxopyrrolidones, which can serve as precursors to 4-keto-pyrrolidine derivatives, has been reported. chemrxiv.org For example, commercially available Boc-protected trans-4-hydroxy-L-proline can be oxidized using TEMPO to yield the corresponding ketoproline. mdpi.comnih.gov This 4-ketopyrrolidine derivative can then be subjected to ketalization with methanol (B129727) under acidic conditions to install the 4,4-dimethoxy group.

Sequential Functionalization Strategies for Carboxylic Acid and Dimethoxy Groups

The synthesis of this compound requires a carefully planned sequence of reactions to install both the carboxylic acid at the 2-position and the dimethoxy group at the 4-position, while controlling the stereochemistry.

A plausible synthetic route could start from a commercially available, suitably protected 4-hydroxypyrrolidine-2-carboxylic acid ester. The synthesis could proceed as follows:

Protection of the Amine: The secondary amine of the pyrrolidine ring is typically protected, for example, with a Boc (tert-butoxycarbonyl) group.

Oxidation: The hydroxyl group at the 4-position is oxidized to a ketone. Common oxidizing agents for this transformation include Swern oxidation or Dess-Martin periodinane.

Ketalization: The resulting 4-keto-pyrrolidine derivative is then treated with methanol in the presence of an acid catalyst to form the 4,4-dimethoxy ketal.

Deprotection: Finally, the protecting groups on the nitrogen and the carboxylic acid ester are removed to yield the target molecule, this compound.

The order of these steps is crucial. For instance, the oxidation of the alcohol should be performed before the deprotection of the amine to avoid potential side reactions. The choice of protecting groups is also critical to ensure they are stable under the reaction conditions of the subsequent steps and can be removed selectively.

Optimization of Reaction Conditions and Process Efficiency

Catalytic Systems for Stereocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of complex pyrrolidine derivatives, as the biological activity of such molecules is often dependent on their specific three-dimensional arrangement. Researchers have employed a variety of catalytic systems, including heterogeneous, homogeneous, and organocatalytic approaches, to influence the stereochemical outcome of key synthetic steps.

Heterogeneous catalytic hydrogenation is a widely used method for the stereoselective reduction of substituted pyrrole (B145914) precursors. acs.orgnih.gov For instance, the hydrogenation of highly substituted pyrroles using catalysts like rhodium-on-alumina has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.org Similarly, palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of dihydro-1H-pyrrole intermediates. google.com The addition of a small amount of acetic acid to a methanol solvent during Pd/C-catalyzed hydrogenation has been reported to yield (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine with a 99% enantiomeric excess (ee) and a 100% yield. google.com

Homogeneous metal catalysts have also proven effective. Silver carbonate (Ag₂CO₃), for example, has been utilized to catalyze the [3 + 2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides. acs.orgua.es This method allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, yielding proline derivatives with up to four stereogenic centers in moderate to good yields and with high regioselectivity. acs.orgua.es

Organocatalysis represents another powerful strategy for stereocontrol in pyrrolidine synthesis. Chiral organic molecules, such as DL-proline, can catalyze reactions with high stereoselectivity. beilstein-journals.org For example, the aza-Michael addition of an N-protected hydroxylamine (B1172632) to an α,β-unsaturated aldehyde, catalyzed by DL-proline in chloroform, proceeds to form a trans-5-hydroxyisoxazolidine intermediate with a diastereomeric ratio greater than 9:1, which can then be converted to a pyrrolidine derivative. beilstein-journals.org

Catalytic Systems for Stereoselective Pyrrolidine Synthesis

| Catalyst | Reaction Type | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Heterogeneous Hydrogenation | (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | Yields (2S,4S)-pyrrolidine derivative in 100% yield and 99% ee. | google.com |

| Rhodium on Alumina (Rh/Al₂O₃) | Heterogeneous Hydrogenation | Substituted Pyrrole with α-ketoester | High diastereoselectivity, forming four stereocenters. | acs.org |

| Silver Carbonate (Ag₂CO₃) | [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes and Azomethine Ylides | High regio- and diastereoselectivity in forming polysubstituted pyrrolidines. | acs.orgua.es |

| DL-Proline | Organocatalytic aza-Michael Addition | (E)-4-methoxycinnamaldehyde and N-Cbz-protected hydroxylamine | Forms trans-isoxazolidine intermediate with >9:1 diastereomeric ratio. | beilstein-journals.org |

Solvent and Reagent Selection Impact on Yield and Selectivity

The choice of solvents and reagents is critical, influencing not only the reaction rate and yield but also the stereochemical pathway. Solvents can affect the solubility of reactants and catalysts, the stability of intermediates, and the transition state energies of stereodetermining steps.

In the Pd/C-catalyzed hydrogenation of a dihydro-1H-pyrrole derivative, methanol was used as the solvent, which, in combination with a drop of acetic acid, was crucial for achieving high yield and stereoselectivity. google.com For reactions involving strong bases like lithium diisopropylamide (LDA), anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are typically required to maintain the base's reactivity and prevent quenching, for example, in the formation of iminoesters from N-protected proline derivatives. google.com Chloroform has been used as a solvent in organocatalytic reactions, such as the proline-catalyzed aza-Michael addition. beilstein-journals.org

The selection of reagents, particularly protecting groups and coupling agents, also plays a pivotal role. The tert-butoxycarbonyl (Boc) group is a common nitrogen-protecting group in pyrrolidine synthesis due to its stability under many reaction conditions and its relatively straightforward removal with acids like trifluoroacetic acid or hydrochloric acid. google.com The choice of alkylating reagents, such as iodomethane (B122720) or dimethyl sulfate, is determined by the specific functional group to be introduced. google.com For esterification reactions, which are common in the synthesis of carboxylic acid derivatives, traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. However, concerns over the sustainability of such reagents have led to the investigation of alternatives like Mukaiyama's reagent, which can be used in greener solvents. rsc.org

Impact of Solvent and Reagent Selection on Pyrrolidine Synthesis

| Solvent/Reagent | Reaction Step | Function/Impact | Reference |

|---|---|---|---|

| Methanol (MeOH) with Acetic Acid | Pd/C Catalyzed Hydrogenation | Optimal solvent system for achieving 100% yield and 99% ee. | google.com |

| Tetrahydrofuran (THF) | LDA-mediated reactions | Anhydrous polar aprotic solvent, essential for reactions with strong bases. | google.com |

| Dimethyl Carbonate (DMC) | Steglich-type Esterification | A greener, more sustainable solvent alternative to DCM or DMF, used with Mukaiyama's reagent. | rsc.orgresearchgate.net |

| tert-Butoxycarbonyl (Boc) Anhydride (B1165640) | Nitrogen Protection | Commonly used protecting group, stable and easily removable. | google.com |

| Lithium Diisopropylamide (LDA) | Deprotonation/Anion Formation | Strong, non-nucleophilic base used to form enolates or other carbanions. | google.com |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact, improve safety, and enhance efficiency. mdpi.comresearchgate.net This involves a holistic approach, from the choice of starting materials to the final purification steps.

A key focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.com For instance, in esterification reactions, solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are being replaced by greener options such as dimethyl carbonate (DMC) or isopropyl acetate. rsc.orgresearchgate.net Ethanol (B145695) is also considered a green solvent and has been used in metal-free synthetic conditions. mdpi.com The use of water as a solvent is highly desirable, and some reactions, like the epoxidation of certain amino diols, can be performed with aqueous hydrogen peroxide. beilstein-journals.org

Catalysis is a cornerstone of green chemistry, as catalytic processes reduce waste by enabling reactions with high atom economy. researchgate.net The use of recyclable heterogeneous catalysts, such as Pd/C, is advantageous as it simplifies product purification and minimizes catalyst waste. google.comresearchgate.net Biocatalysis, which employs enzymes to carry out chemical transformations, is another prominent green technique. mdpi.com Enzymes operate under mild conditions (temperature and pH) in aqueous media and can provide exquisite chemo-, regio-, and stereoselectivity, potentially streamlining synthetic routes and increasing yields. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including esterification, amidation, reduction, and reactions at the alpha-carbon.

The conversion of the carboxyl group into esters and amides is fundamental in organic synthesis.

Esterification: Esterification of 4,4-dimethoxypyrrolidine-2-carboxylic acid can be achieved through several standard protocols. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic method. masterorganicchemistry.comyoutube.com This is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is highly efficient, suppresses side reactions, and can be used to form sterically hindered esters at room temperature. organic-chemistry.org Other reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) also facilitate the effective condensation of carboxylic acids with alcohols. researchgate.net

Amidation: Amide bond formation is a critical reaction, often accomplished by activating the carboxylic acid. researchgate.net Coupling reagents such as DCC, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to facilitate the reaction between the carboxylic acid and an amine under mild conditions. mdpi.com Direct amidation can also be catalyzed by various agents, including titanium tetrafluoride (TiF4), which has been shown to be effective for both aromatic and aliphatic carboxylic acids. researchgate.net The development of catalytic direct amidation methods is an area of active research, aiming to avoid the use of stoichiometric activating agents and reduce waste. scilit.com

Interactive Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst System | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., CH3OH), H+ (e.g., H2SO4) | Reflux | Methyl ester |

| Esterification | Alcohol, DCC, DMAP (cat.) | Room Temperature | Corresponding ester |

| Amidation | Amine, DCC, HOBt | Room Temperature | Corresponding amide |

| Amidation | Amine, TiF4 (cat.) | Refluxing Toluene | Corresponding amide |

The carboxyl group can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the high oxidation state of the carboxyl carbon. libretexts.org

Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this purpose, readily reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.orgmsu.edu The reaction proceeds via hydride attack on the carbonyl carbon, eventually leading to the alcohol after an aqueous workup. libretexts.org Diborane (B2H6) is another reagent that effectively reduces carboxylic acids to primary alcohols. libretexts.orgmsu.edu In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids. libretexts.org

Partial reduction of a carboxylic acid to an aldehyde is challenging because the intermediate aldehyde is typically more reactive than the starting material. libretexts.org However, this can be achieved using sterically hindered and less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Interactive Table 2: Reduction of the Carboxyl Group

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Powerful, non-selective reagent. libretexts.orgmsu.edu |

| Diborane (B2H6) | Primary Alcohol | Effective alternative to LiAlH4. libretexts.orgmsu.edu |

| Sodium Borohydride (NaBH4) | No reaction | Not sufficiently reactive. libretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Requires low temperature and careful stoichiometry. libretexts.org |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), does not typically occur upon simple heating for most aliphatic carboxylic acids. libretexts.org This transformation is generally favorable only when specific structural features are present, such as a β-carbonyl group, which facilitates a cyclic transition state. youtube.commasterorganicchemistry.com

For an α-amino acid derivative like this compound, decarboxylation requires specific chemical methods.

Oxidative Decarboxylation: The Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine, can achieve decarboxylation to yield an alkyl halide. libretexts.orglibretexts.org A variation of this, the Kochi reaction, uses lead tetraacetate and a lithium halide.

Photoredox Catalysis: Modern methods using photoredox catalysts have emerged for the hydrodecarboxylation of carboxylic acids, offering a metal-free and mild alternative. organic-chemistry.org

Enzymatic Decarboxylation: In biological systems, decarboxylases, often dependent on cofactors like pyridoxal (B1214274) 5'-phosphate (PLP), catalyze the decarboxylation of amino acids. nih.gov

The α-carbon of a carboxylic acid is adjacent to the carbonyl group, and the hydrogen attached to it (the α-hydrogen) exhibits some acidity. chemistry.coach

Enolate Formation: While the α-protons of carboxylic acids are less acidic than those of aldehydes or ketones, they can be removed by a very strong base to form a dianion (deprotonation of both the carboxyl OH and the α-CH). pdx.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required to generate the corresponding enolate in significant quantities. pressbooks.pub The resulting enolate is a potent nucleophile. masterorganicchemistry.com

Alpha-Alkylation: Once formed, the enolate can react with electrophiles, such as alkyl halides, in an SN2-type reaction to introduce a substituent at the α-carbon. pressbooks.publibretexts.org This provides a method for forming a new carbon-carbon bond at the position alpha to the original carboxyl group. pressbooks.pub

Alpha-Halogenation: The classic method for α-halogenation of a carboxylic acid is the Hell-Volhard-Zelinski reaction. chemistry.coach This reaction involves treating the carboxylic acid with a halogen (e.g., Br2) and a catalytic amount of phosphorus tribromide (PBr3). The mechanism proceeds through the formation of an acyl bromide, which more readily tautomerizes to its enol form. The enol then attacks the halogen, leading to the α-halogenated acyl bromide, which is subsequently hydrolyzed to the final product during workup. chemistry.coach

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it nucleophilic and basic. This allows for a range of functionalization reactions directly on the nitrogen.

N-Alkylation: The secondary amine can be alkylated by reaction with an alkyl halide. This is a standard nucleophilic substitution reaction where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. Reductive amination (or reductive N-alkylation) offers an alternative pathway, where a carbonyl compound (aldehyde or ketone) reacts with the amine to form an iminium ion intermediate, which is then reduced in situ to the N-alkylated product. rsc.org A versatile method for N-alkylation uses a carboxylic acid as the alkyl source in the presence of sodium triacetoxyborohydride. nih.gov

N-Acylation: N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. researchgate.net This reaction is typically rapid and high-yielding. Catalysts, such as bismuth(III) salts, can be used to promote the N-acylation of less reactive amines or sulfonamides. researchgate.net Direct acylation with a carboxylic acid can also be achieved using coupling agents, similar to the amidation reactions described in section 3.1.1. researchgate.net

Interactive Table 3: N-Alkylation and N-Acylation of the Pyrrolidine Ring

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Tertiary Amine |

| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | N-Acylpyrrolidine (Amide) |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acylpyrrolidine (Amide) |

| Reductive N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Tertiary Amine |

Conformational Dynamics and Inversion Barriers within the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "pseudorotation". nih.gov The preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. For proline and its derivatives, the two predominant conformations are the Cγ-exo and Cγ-endo envelope conformers. nih.govnih.gov The presence of substituents at the C4 position significantly influences the puckering of the ring through steric and electronic effects. nih.gov

The nitrogen atom of the pyrrolidine ring also undergoes pyramidal inversion, a process that involves the nitrogen atom passing through a planar transition state. The energy barrier for this inversion is influenced by the substituents on the nitrogen and the ring. While specific data for the inversion barrier of this compound is not available, studies on other N-substituted pyrrolidines and piperidines have been conducted. researchgate.net The basicity and nucleophilicity of the pyrrolidine nitrogen are also affected by the substituents, with electron-withdrawing groups generally decreasing basicity. nih.gov

The conformational preferences of the pyrrolidine ring can be studied using techniques such as NMR spectroscopy and molecular modeling. nih.govresearchgate.netfrontiersin.org These methods allow for the determination of the relative populations of different conformers and the energy barriers between them.

| Conformational Feature | Influencing Factors | Predicted Effect on this compound |

| Ring Puckering | Substituents at C4 | The gem-dimethoxy groups will likely favor a specific puckering to minimize steric strain, influencing the overall 3D shape of the molecule. nih.govnih.gov |

| Nitrogen Inversion | Substituents on nitrogen and the ring | The inversion barrier will be influenced by the electronic and steric properties of the substituents. researchgate.net |

| Substituent Orientation | Steric and electronic effects | The carboxylic acid at C2 and the dimethoxy groups at C4 will adopt orientations that minimize unfavorable interactions. |

Chemical Conversions of the 4,4-Dimethoxy Ketal Group

The 4,4-dimethoxy ketal group serves as a protecting group for a ketone functionality. Its chemical transformations are central to the synthetic utility of this compound.

Hydrolysis to the Corresponding Ketone

The most fundamental reaction of the 4,4-dimethoxy ketal is its hydrolysis under acidic conditions to yield the corresponding ketone, 4-oxopyrrolidine-2-carboxylic acid (also known as 4-ketoproline or 4-oxoproline). nih.govnih.govsigmaaldrich.com This reaction is a standard method for the deprotection of ketals and is typically achieved by treatment with an aqueous acid. libretexts.orggoogle.com

The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack of water on this intermediate, followed by loss of a proton and the second molecule of methanol, yields the ketone.

| Reactant | Reagents and Conditions | Product |

| This compound | Aqueous acid (e.g., HCl, H2SO4) | 4-Oxopyrrolidine-2-carboxylic acid |

Reactions of the Ketone Derived from Ketal Hydrolysis (e.g., nucleophilic additions, enolate chemistry)

The product of ketal hydrolysis, 4-oxopyrrolidine-2-carboxylic acid, possesses a ketone carbonyl group that is susceptible to a variety of nucleophilic addition reactions. This ketone functionality allows for further synthetic modifications.

The α-carbons to the ketone are acidic and can be deprotonated to form an enolate. masterorganicchemistry.comleah4sci.com The resulting enolate is a powerful nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions and alkylations. mnstate.edulibretexts.orgwikipedia.org The enolate chemistry of 4-oxopyrrolidine-2-carboxylate esters, where the carboxylic acid is protected, would allow for selective reactions at the α-position to the ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be necessary to fully generate the enolate for subsequent reactions with electrophiles. mnstate.edu

| Reactant | Reagent | Reaction Type | Product Type |

| 4-Oxopyrrolidine-2-carboxylic acid | Aminooxy-biotin | Nucleophilic addition (Oxime formation) | Biotinylated pyrrolidine derivative nih.govnih.govsigmaaldrich.com |

| 4-Oxopyrrolidine-2-carboxylate ester | Strong base (e.g., LDA), then an alkyl halide | Enolate alkylation | α-Alkyl-4-oxopyrrolidine-2-carboxylate ester mnstate.edu |

| 4-Oxopyrrolidine-2-carboxylate ester | Aldehyde or ketone in the presence of a base or acid | Aldol reaction | β-Hydroxy-4-oxopyrrolidine derivative wikipedia.org |

Selective Deprotection Strategies for the Ketal

In a molecule containing multiple functional groups, such as this compound, the ability to selectively deprotect one group while leaving others intact is crucial for complex synthetic sequences. The selective hydrolysis of the 4,4-dimethoxy ketal in the presence of the carboxylic acid can be challenging due to the acid-catalyzed nature of ketal deprotection and the potential for acid-catalyzed side reactions involving the carboxylic acid.

However, the reactivity of the carboxylic acid can be modulated by converting it to its carboxylate salt under basic or neutral conditions. Since ketal hydrolysis is generally slow under neutral or basic conditions, this provides a potential window for selectivity. Alternatively, the carboxylic acid could be protected as an ester. If the chosen ester is stable to the acidic conditions required for ketal hydrolysis, selective deprotection can be achieved.

Modern methods for ketal deprotection under non-acidic conditions could also be employed. For example, some deprotection protocols utilize Lewis acids or electrochemical methods, which may offer different selectivity profiles compared to traditional Brønsted acid catalysis.

Applications in Advanced Organic Synthesis and Materials Design

4,4-Dimethoxypyrrolidine-2-carboxylic Acid as a Chiral Building Block

A chiral building block is a molecule that possesses a defined three-dimensional structure and is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. researchgate.netoist.jp The utility of such blocks is central to modern drug discovery and materials science, as the specific stereochemistry of a molecule often dictates its biological activity or material properties. researchgate.net

This compound exemplifies such a building block. Its key structural attributes include:

A rigid pyrrolidine (B122466) ring that limits conformational flexibility.

Geminal dimethoxy groups at the C4 position, which introduce specific steric and electronic properties.

A carboxylic acid at the C2 position, providing a handle for amide bond formation and other modifications.

A secondary amine within the ring, which can be further functionalized.

A defined stereocenter at the C2 carbon, making it a source of chirality for subsequent synthetic steps. nih.gov

These features, particularly the fixed stereochemistry at the 2-position, are critical for its function in creating new molecules with precise spatial arrangements. nih.gov

Enantioselective synthesis is the process of preferentially forming one enantiomer of a chiral product over the other. Using chiral building blocks like this compound is a fundamental strategy to achieve this. The inherent chirality of the building block is transferred to the target molecule during the synthetic sequence.

The pyrrolidine scaffold is foundational in the synthesis of numerous complex natural products and pharmaceuticals. rsc.orgwikipedia.org For instance, substituted proline analogs are used to build spirocyclic structures, which are key components in potent antiviral agents. nih.gov The synthesis of these complex architectures often relies on the building block's ability to direct the stereochemical outcome of key bond-forming reactions, ensuring the final product has the correct 3D geometry required for its function.

While the compound itself is primarily a building block, its derivatives have significant potential in asymmetric catalysis. Chiral pyrrolidine derivatives are known to serve as effective ligands for metal catalysts or as organocatalysts themselves. nih.gov The parent amino acid, proline, is a well-known organocatalyst that operates by forming a nucleophilic enamine intermediate with a carbonyl compound. rsc.org The catalyst's chirality directs the subsequent reaction with an electrophile, leading to the formation of a specific enantiomer of the product. rsc.org

Derivatives of this compound can be designed to function similarly. The secondary amine is available to form enamines or be incorporated into more complex ligand structures. The substituents at the C4 position can be used to fine-tune the catalyst's steric and electronic environment, potentially enhancing the selectivity and efficiency of catalytic transformations such as asymmetric aldol (B89426) reactions, Michael additions, or cycloadditions. nih.gov

Precursor for Bioactive Scaffold Development

A bioactive scaffold is a core molecular structure that can be systematically modified to create a library of compounds for testing against biological targets. The conformationally restricted nature of the pyrrolidine ring makes it an attractive scaffold for drug discovery. nih.govsigmaaldrich.com By incorporating the this compound unit, medicinal chemists can design molecules with reduced conformational freedom, which can lead to higher binding affinity and selectivity for a target protein.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability and bioavailability. As a non-proteinogenic amino acid, this compound is an ideal candidate for incorporation into peptide chains. wikipedia.org

Its rigid structure acts as a "breaker" of common secondary protein structures like α-helices and β-sheets, inducing specific turns or kinks in a peptide chain. sigmaaldrich.com This conformational constraint is a critical tool for mapping the bioactive conformation of a peptide ligand. nih.gov The geminal dimethoxy groups at the C4 position offer a unique substitution pattern not found in natural amino acids, providing a way to explore new chemical space and interactions within a receptor's binding pocket. acs.org Research on other 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has shown their utility in creating β-peptide oligomers, a class of foldamers with predictable structures. researchgate.net

Table 1: Comparison of Proline and this compound as Amino Acid Analogs

| Feature | L-Proline | This compound | Significance in Peptidomimetics |

| Category | Proteinogenic Amino Acid | Non-proteinogenic Amino Acid | Provides access to unnatural peptide structures. |

| Ring Substitution | Unsubstituted at C4 | Two methoxy (B1213986) groups at C4 | Introduces novel steric and electronic properties; allows for fine-tuning of conformation and binding interactions. |

| Conformational Flexibility | Conformationally restricted | Highly conformationally restricted | Enforces specific peptide backbone geometries, which can enhance binding affinity and selectivity. |

| Hydrogen Bond Donor | None (in peptide backbone) | None (in peptide backbone) | Maintains the characteristic structural influence of proline. |

The pyrrolidine scaffold is present in a wide array of approved drugs and clinical candidates. wikipedia.org By extension, this compound serves as a valuable starting point for the design of new therapeutic agents.

Research has shown that derivatives of substituted pyrrolidines are effective modulators of various biological targets:

Enzyme Inhibitors: Derivatives are being investigated as potential kinase inhibitors for oncology applications. nih.gov In other contexts, cyanopyrrolidide-based molecules have been developed as potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an important target in diabetes treatment. nih.gov

Receptor Ligands: The synthesis of N-substituted pyrrolidine dicarboxylic acid analogs has led to the discovery of agonists, partial agonists, and antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in neurotransmission. researchgate.net Furthermore, complex molecules incorporating a substituted pyrrolidine ring have been identified as P2Y12 receptor antagonists, a class of antiplatelet agents. nih.gov

Table 2: Examples of Bioactive Scaffolds Based on Substituted Pyrrolidines

| Target Class | Specific Target Example | Pyrrolidine Derivative Type | Reference |

| Enzymes | Dipeptidyl Peptidase-IV (DPP-IV) | 2-Cyanopyrrolidides | nih.gov |

| Enzymes | Kinases | General Pyrrolidine Derivatives | nih.gov |

| Receptors | Metabotropic Glutamate Receptors (mGluRs) | N-substituted Pyrrolidine Dicarboxylic Acids | researchgate.net |

| Receptors | P2Y12 Receptor | 2-Phenylpyrimidine-4-carboxamide Analogs | nih.gov |

Derivatization for Functional Material Precursors

Beyond medicinal chemistry, the functional groups of this compound make it a candidate for derivatization into precursors for functional materials. The carboxylic acid and the secondary amine are reactive handles that allow the molecule to be incorporated into larger polymeric structures. nih.gov

The synthesis of polymers from amino acid-based monomers is a growing field, aiming to create materials with unique properties such as biocompatibility, chirality, and stimulus-responsiveness. rsc.org For example, pyrrolidone-based monomers can be polymerized using techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) to create well-defined polymers. nih.gov

A highly relevant application is the creation of chiral porous polymers. rsc.org In one study, a pyrrolidine-based monomer was used in a coupling reaction to construct a rigid, porous polymer framework. The pyrrolidine units distributed throughout the material acted as built-in, heterogeneous organocatalysts, demonstrating high efficiency and enantioselectivity for reactions conducted in water. rsc.org This approach transforms the chiral building block into a recyclable, solid-phase catalyst, which is a key goal in green chemistry and industrial chemical production. The derivatization of this compound into a suitable monomer could similarly lead to functional materials for catalysis, chiral separations, or sensing applications.

Integration into Polymer Backbones

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a prime candidate for incorporation into various polymer backbones through polycondensation reactions. This integration can lead to the formation of polyamides, polyesters, and other related polymers with tailored properties.

The carboxylic acid moiety can readily react with diols or diamines to form ester or amide linkages, respectively. Similarly, the secondary amine of the pyrrolidine ring can participate in polymerization with dicarboxylic acids or their derivatives. The rigid, non-planar structure of the pyrrolidine ring, a characteristic feature of proline and its derivatives, can introduce significant conformational constraints into the polymer chain. wikipedia.org This can disrupt regular packing and potentially lead to materials with increased amorphous character, enhanced solubility, and modified thermal properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Comonomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Enhanced thermal stability, altered solubility |

| Polyester | Diol (e.g., Ethylene glycol) | Ester | Increased rigidity, modified degradation profile |

| Polyamide | Dicarboxylic acid (e.g., Adipic acid) | Amide | Introduction of chiral centers, potential for specific folding |

Research on related pyrrolidine derivatives has shown that their incorporation into polymer backbones can lead to materials with unique properties. For instance, polymers containing proline units can adopt specific helical structures, reminiscent of polyproline helices found in nature. nih.gov While specific studies on this compound are not extensively documented, the principles of polymer chemistry suggest its high potential as a monomer for creating novel polymers with controlled architectures.

Surface Modification and Coating Applications

The functional groups of this compound also make it a versatile molecule for the chemical modification of surfaces, enabling the tailoring of surface properties for a wide range of applications, from biomedical devices to specialized coatings.

The carboxylic acid group provides a convenient anchor for grafting the molecule onto surfaces that possess hydroxyl or amine functionalities. This can be achieved through standard esterification or amidation reactions. Conversely, the secondary amine of the pyrrolidine ring can be utilized for attachment to surfaces functionalized with groups such as epoxides or isocyanates.

Once immobilized, the pyrrolidine scaffold presents a platform for further functionalization. The methoxy groups, while relatively inert, contribute to the local chemical environment on the surface. More significantly, the ability to modify the pyrrolidine ring prior to or after surface attachment opens up possibilities for introducing a wide array of chemical functionalities.

Table 2: Potential Surface Modification Strategies Using this compound

| Substrate Surface | Reactive Group on Surface | Bonding Chemistry | Potential Application |

| Metal Oxides (e.g., SiO₂, TiO₂) | Hydroxyl (-OH) | Esterification | Improved biocompatibility, anti-fouling coatings |

| Amine-functionalized polymers | Amine (-NH₂) | Amidation | Creation of a chiral surface for enantioselective separations |

| Epoxy-coated surfaces | Epoxy | Ring-opening addition | Enhanced adhesion and coating durability |

The application of pyrrolidine-containing molecules in creating functional coatings is an area of active research. For example, surfaces can be modified to resist biofouling, a critical requirement for medical implants and marine applications. researchgate.net The unique stereochemistry and chemical environment provided by molecules like this compound could lead to coatings with specific protein-repellent or cell-interactive properties. Furthermore, the incorporation of such chiral molecules onto stationary phases for chromatography could enable enantioselective separations.

Theoretical and Computational Investigations of 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For 4,4-Dimethoxypyrrolidine-2-carboxylic acid, these studies would typically employ Density Functional Theory (DFT) and ab initio calculations to map out its electronic and energetic characteristics. aps.orgaps.orgarxiv.orgarxiv.org Such computational approaches allow for a detailed analysis of the molecule's structure and stability, providing a foundation for understanding its chemical behavior. mdpi.comnih.gov

Conformational Analysis and Stability

The pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The substituents on the ring significantly influence the preference for one pucker over the other. nih.govresearchgate.net For this compound, the two methoxy (B1213986) groups at the C4 position introduce significant steric and electronic effects that dictate the ring's conformation.

DFT calculations at levels such as B3LYP/6-31+G(d,p) could be used to explore the potential energy surface of this compound. acs.org Such an analysis would identify the most stable conformers and the energy barriers between them, considering both the ring pucker and the orientation of the carboxylic acid group.

Table 1: Predicted Conformational Preferences of Proline Analogs

| Proline Derivative | Dominant Ring Pucker | Key Stabilizing Interaction | Reference |

|---|---|---|---|

| 4R-Hydroxyproline (Hyp) | Exo | Gauche effect | nih.gov |

| 4S-Fluoroproline (flp) | Endo | Gauche effect | nih.gov |

| This compound (Hypothetical) | Predicted Endo/Exo based on anomeric effect | Generalized Anomeric Effect | nih.govmdpi.com |

Acidity and Basicity Predictions

This compound is an amino acid, possessing both an acidic carboxylic acid group (-COOH) and a basic secondary amine (-NH-). The acidity and basicity, quantified by the pKa values, are crucial for its behavior in different chemical environments. Computational methods, particularly those combining DFT with continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, have proven effective in predicting pKa values. mdpi.comnih.govfrontiersin.org

The pKa of the carboxylic acid is influenced by the electron-withdrawing or -donating nature of the substituents on the pyrrolidine ring. The two methoxy groups are generally considered electron-donating through resonance, which would be expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to unsubstituted proline. Conversely, the basicity of the pyrrolidine nitrogen is also affected. The electron-donating character of the methoxy groups could increase the electron density on the nitrogen, thereby increasing its basicity (increasing the pKa of the conjugate acid). nih.govnih.govacs.org

Computational studies on proline and its derivatives have shown that pKa values can be predicted with reasonable accuracy, often within one pKa unit of experimental values. nih.govacs.org For instance, calculations using the M06-2X functional with a large basis set and an appropriate solvation model have been successful in predicting pKa shifts in proline derivatives. nih.gov

Table 2: Computationally Predicted pKa Values for Related Compounds

| Compound | Functional Group | Predicted pKa (in water) | Computational Method | Reference |

|---|---|---|---|---|

| Proline | Carboxylic Acid | ~2.0 | DFT/SMD | nih.gov |

| Proline | Amine (Conjugate Acid) | ~10.6 | DFT/SMD | nih.gov |

| Generic Pyrrolidines | Amine (Conjugate Acid in MeCN) | 16-20 | Photometric Titration | nih.govacs.org |

Spectroscopic Property Simulations (beyond basic identification)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. arabjchem.org For this compound, theoretical simulations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would provide valuable data for comparison with experimental results.

Vibrational frequency analysis using DFT can predict the IR and Raman spectra. masjaps.com This would allow for the assignment of characteristic vibrational modes associated with the key functional groups: the O-H and C=O stretching of the carboxylic acid, the C-O-C stretching of the methoxy groups, and the N-H bending of the pyrrolidine amine. arabjchem.org Furthermore, theoretical calculations can help to understand how conformational changes and intermolecular interactions, such as hydrogen bonding, affect the vibrational frequencies.

NMR chemical shifts (¹H and ¹³C) and coupling constants can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations are highly sensitive to the molecular geometry and electronic environment, making them an excellent probe for conformational analysis. By comparing the calculated NMR parameters for different low-energy conformers with experimental data, the dominant conformation in solution can be determined.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.org For this compound, such studies would be particularly relevant for understanding its potential role in organocatalysis, a field where proline and its derivatives are prominent. mdpi.comresearchgate.net

Transition State Analysis for Key Transformations

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). For a reaction involving this compound, for example in a catalytic aldol (B89426) reaction, DFT calculations would be used to locate the TS for the rate-determining step. nih.gov The geometry of the TS would reveal the precise arrangement of atoms as the reaction proceeds, and the calculated activation energy would provide a quantitative measure of the reaction rate.

The presence of the 4,4-dimethoxy groups would be expected to influence the stability of the transition state. Steric hindrance from these groups could disfavor certain reaction pathways, while electronic effects, such as the anomeric effect, might stabilize the TS and accelerate the reaction. By comparing the activation energies for different possible pathways, the most likely mechanism can be determined.

Catalytic Cycle Modeling for Synthetic Reactions

Proline and its derivatives often act as catalysts by forming transient intermediates, such as enamines or iminium ions. up.ac.za A complete catalytic cycle can be modeled computationally by identifying all intermediates and transition states. For this compound, a hypothetical catalytic cycle, for instance in an asymmetric aldol reaction, would involve the reaction with a ketone to form an enamine, followed by the reaction of the enamine with an aldehyde to form a new C-C bond, and finally the hydrolysis of the resulting iminium ion to regenerate the catalyst and release the product. acs.org

Computational modeling of this cycle would provide the free energy profile for the entire reaction, highlighting the rate-determining step and the factors that control the stereoselectivity. The 4,4-dimethoxy groups would play a crucial role in modulating the stability of the intermediates and transition states, potentially leading to different reactivity and selectivity compared to unsubstituted proline. acs.org

Molecular Modeling for Biological Interactions (mechanistic focus)

The exploration of the biological potential of this compound is significantly enhanced through the use of theoretical and computational chemistry. These in silico methods provide a molecular-level understanding of how this compound may interact with biological targets, offering insights that guide further experimental research. By simulating the compound's behavior and its interactions with proteins, researchers can predict its binding affinity, stability, and the structural features that are crucial for its activity. This section delves into the key computational techniques employed to investigate the mechanistic basis of the biological interactions of this compound.

Ligand-Target Docking Studies

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when it binds to a target protein. For this compound, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy for different poses.

For instance, in studies of analogous pyrrolidine derivatives, docking simulations have revealed key interactions with enzymes such as dihydrofolate reductase or enoyl ACP reductase. mdpi.com These studies often show that the carboxylic acid moiety interacts with positively charged residues like arginine or lysine, while the heterocyclic ring fits into a hydrophobic pocket. mdpi.com A hypothetical docking study of this compound against a target protein might yield results similar to those presented in the following table.

Table 1: Illustrative Ligand-Target Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase 1 | -8.5 | LYS 72, ASP 184 | Hydrogen Bond, Salt Bridge |

| Hypothetical Protease 1 | -7.9 | GLY 143, SER 195 | Hydrogen Bond |

These predicted binding energies and interactions provide a rationale for the compound's potential biological activity and can guide the design of more potent analogs. researchgate.net

Molecular Dynamics Simulations of Binding Events

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the binding event over time. MD simulations track the movements of atoms in the ligand-protein complex, providing insights into the stability of the binding pose, the role of solvent molecules, and any conformational changes that may occur upon binding. youtube.comyoutube.com

For this compound, an MD simulation would typically start with the best-docked pose in a solvated environment that mimics physiological conditions. youtube.com The simulation would then be run for a sufficient duration to observe the stability of the key interactions identified in the docking study. Analysis of the MD trajectory can reveal the flexibility of the ligand in the binding site and the dynamic network of hydrogen bonds. Enhanced sampling techniques like metadynamics can be employed to more thoroughly explore the binding landscape and predict binding affinities. nih.govrsc.org

The results of an MD simulation can be used to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicate the stability of the complex. A stable complex would exhibit low RMSD fluctuations over the course of the simulation. nih.gov

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a this compound-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3-5 |

| 20 | 1.3 | 1.6 | 3-4 |

| 30 | 1.1 | 1.5 | 4-5 |

| 40 | 1.4 | 1.7 | 3-5 |

Such simulations provide a deeper understanding of the binding mechanism and can help to refine the design of new inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). zsmu.edu.ua Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

A hypothetical QSAR equation for a series of pyrrolidine derivatives might look like this:

pIC₅₀ = c₀ + c₁ * (LogP) + c₂ * (Topological Polar Surface Area) + c₃ * (Dipole Moment)

In this equation, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity, and the other terms are the independent variables (descriptors). The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. researchgate.net

The predictive power of a QSAR model is assessed through internal and external validation. A robust model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Arginine |

| Lysine |

| Dihydrofolate reductase |

Advanced Structural Elucidation Methods for 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Detailed Molecular Architecture

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise position of each atom. For a molecule like 4,4-Dimethoxypyrrolidine-2-carboxylic acid, this technique provides crucial information on its absolute configuration, conformational state, and crystal packing. researchgate.netnih.gov

Absolute Configuration Determination

The presence of a chiral center at the C2 position of this compound means it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration—whether it is the (R) or (S) enantiomer—is critical. X-ray crystallography can resolve this ambiguity, often through the use of anomalous dispersion. This effect, particularly when heavy atoms are present in the crystal structure, allows for the definitive assignment of the absolute stereochemistry. nih.govresearchgate.net While specific crystallographic data for the title compound is not widely published, the methodology is a standard application in modern chemistry for chiral molecules. researchgate.net

Conformational Preferences in the Solid State

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to minimize steric and torsional strain. Typically, these rings exist in either an "envelope" or "twist" conformation. X-ray diffraction analysis would precisely define the puckering of the pyrrolidine ring in the crystal lattice. uni-regensburg.de Furthermore, the orientation of the carboxylic acid group is of significant interest. Carboxylic acids can adopt syn or anti conformations, and while the syn form is often favored due to potential intramolecular interactions, the crystal environment can influence this preference. nih.gov The analysis would also reveal the spatial orientation of the two methoxy (B1213986) groups at the C4 position. mdpi.com

Intermolecular Interactions in Crystal Lattices

Table 1: Potential Intermolecular Interactions in Crystalline this compound This table is illustrative and based on the functional groups present in the molecule.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (=O) | 2.6 - 2.8 | Forms strong, centrosymmetric dimers. mdpi.com |

| Hydrogen Bond | Amine (-NH) | Carbonyl Oxygen (=O) | 2.8 - 3.1 | Links molecules into chains or sheets. mdpi.com |

| Hydrogen Bond | Amine (-NH) | Methoxy Oxygen (-OCH₃) | 2.9 - 3.2 | Contributes to 3D network stability. |

| Weak H-Bond | C-H (ring/methyl) | Oxygen (any) | 3.0 - 3.5 | Further stabilizes the crystal packing. uni-regensburg.de |

Advanced Spectroscopic Techniques for Solution-State Conformation

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods are essential for understanding a molecule's dynamic behavior and conformation in solution.

High-Resolution NMR Spectroscopy (e.g., NOESY for conformational analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular structure in solution.

¹H and ¹³C NMR: Standard 1D NMR spectra confirm the connectivity of the molecule. For this compound, the acidic proton of the carboxyl group would typically appear as a broad signal at a high chemical shift (around 10-12 ppm). libretexts.orgpressbooks.pub The protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org The carbonyl carbon itself would be observed in the ¹³C NMR spectrum in the 165-185 ppm region. pressbooks.pub

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly valuable for conformational analysis. It detects spatial proximity between protons that are close in space, regardless of whether they are bonded. For the pyrrolidine ring, NOESY correlations could establish the relative stereochemistry of the substituents. For instance, observing a NOESY cross-peak between the proton at C2 and specific protons at C5 or C3 would help define the ring's pucker and the orientation of the carboxylic acid group in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges This table presents typical chemical shift (δ) values for the functional groups found in the target molecule.

| Atom | Type | Expected δ (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxyl (-COOH ) | 10 - 12 | Broad signal, exchangeable with D₂O. libretexts.org |

| ¹H | Amine (-N H) | Variable (1-5) | Position and broadening are solvent/concentration dependent. |

| ¹H | Ring CH (-CH -COOH) | ~4.0 - 4.5 | Deshielded by adjacent N and COOH. |

| ¹H | Methoxy (-OCH ₃) | 3.2 - 3.8 | Two distinct singlets are possible if magnetically inequivalent. |

| ¹³C | Carbonyl (-C OOH) | 165 - 185 | Less deshielded than ketone/aldehyde carbonyls. pressbooks.pub |

| ¹³C | Quaternary (-C (OCH₃)₂) | 90 - 110 | Carbon bonded to two oxygens. |

| ¹³C | Methoxy (-OC H₃) | 50 - 60 | Typical for methyl ethers. |

Vibrational and Electronic Circular Dichroism for Chiral Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com It is an indispensable tool for determining absolute configuration and studying conformational changes in solution. nih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy probes electronic transitions, typically in the UV region (200-400 nm). nih.gov For a molecule like this compound, the carboxylic acid chromophore would give rise to characteristic CD signals, known as Cotton effects. The sign (positive or negative) of these effects can often be empirically or computationally correlated to the absolute configuration (R or S) at the C2 stereocenter. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to molecular vibrations. nih.govdtu.dk It provides a much more detailed stereochemical fingerprint of the molecule than ECD, as many vibrational modes across the structure can be probed. nih.govcas.cz The VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to spectra predicted by quantum-chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be determined with a high degree of confidence. nih.govrsc.org

Mass Spectrometry Derivatization Strategies for Enhanced Analysis

The analysis of this compound and its derivatives by mass spectrometry (MS) often necessitates derivatization to improve their physicochemical properties for analysis. Derivatization can enhance volatility for gas chromatography-mass spectrometry (GC-MS) and improve ionization efficiency, chromatographic retention, and selectivity for liquid chromatography-mass spectrometry (LC-MS). These strategies are crucial for achieving sensitive and accurate quantification, as well as for the chiral separation of enantiomers.

For GC-MS analysis, the inherent polarity and low volatility of amino acids like this compound, which contains both a carboxylic acid and a secondary amine group, make direct analysis challenging. A common and effective approach is a two-step derivatization process. sigmaaldrich.com This typically involves an initial esterification of the carboxylic acid group, followed by acylation of the amine group. sigmaaldrich.comnih.gov This dual modification effectively masks the polar functional groups, significantly increasing the volatility and thermal stability of the analyte, which is essential for GC analysis. sigmaaldrich.com

Conversely, for LC-MS analysis, derivatization primarily aims to enhance ionization efficiency (especially in electrospray ionization - ESI), improve chromatographic separation on reversed-phase columns, and enable chiral resolution. nih.gov Pre-column derivatization with various reagents can introduce moieties that are readily ionizable or that possess specific spectroscopic properties. nih.govnih.gov For chiral molecules such as this compound, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

A widely employed strategy for the GC-MS analysis of proline and its analogs, which is directly applicable to this compound, involves esterification followed by acylation. sigmaaldrich.comnih.gov

Two-Step Derivatization: Esterification and Acylation

Esterification: The carboxylic acid functionality is typically converted to an ester, most commonly a methyl or ethyl ester. This is often achieved by heating the sample in an acidic alcohol solution, such as methanolic HCl. sigmaaldrich.com This step neutralizes the acidic proton and reduces the polarity of the carboxyl group.

Acylation: The secondary amine of the pyrrolidine ring is then acylated. Perfluoroacylation reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) are frequently used. sigmaaldrich.comnih.gov These reagents react with the amine to form stable, volatile amides. The resulting perfluoroacyl esters are highly volatile and exhibit excellent chromatographic properties. sigmaaldrich.com Furthermore, the presence of multiple fluorine atoms enhances detection sensitivity in electron capture negative ionization (ECNI) mode. mdpi.comnih.gov

A study on the GC-MS analysis of 4-hydroxyproline (B1632879) utilized a two-step derivatization where the carboxylic group was methylated, and the amine and hydroxyl groups were subsequently acylated with PFPA. nih.gov This method allowed for the clear separation and characterization of the derivative, demonstrating the robustness of this approach for substituted prolines. nih.gov

| Derivatization Step | Reagent | Purpose | Resulting Derivative | Reference |

|---|---|---|---|---|

| Esterification | Methanolic HCl | Increases volatility by converting the carboxylic acid to a methyl ester. | Methyl ester derivative | sigmaaldrich.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Blocks the active hydrogen on the amine group, further increasing volatility and enhancing detection. | N-Pentafluoropropionyl amide derivative | nih.gov |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Similar to PFPA, creates a volatile trifluoroacetyl derivative. | N-Trifluoroacetyl amide derivative | sigmaaldrich.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Replaces active hydrogens on both amine and carboxyl groups with TBDMS groups, creating a volatile derivative. | N,O-bis(tert-butyldimethylsilyl) derivative | sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization

For LC-MS, derivatization strategies are geared towards improving retention on reversed-phase columns and enhancing ionization efficiency.

Chiral Derivatization for Enantiomeric Separation

Since this compound possesses a chiral center at the C-2 position, distinguishing between its enantiomers is often a key analytical goal. This can be achieved by pre-column derivatization with a chiral derivatizing agent (CDA). The reaction of the chiral analyte with a single enantiomer of the CDA produces a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column.

A well-known CDA for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs like Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA). researchgate.net These reagents react with the secondary amine of the pyrrolidine ring to form diastereomeric derivatives that are readily separable by RP-HPLC and detectable by MS. researchgate.net This approach has been successfully used for the stereochemical analysis of 4-hydroxy-L-proline isomers. researchgate.net

Derivatization for Enhanced Sensitivity and Retention

To improve the detection sensitivity and chromatographic behavior of polar amino acids, various derivatization reagents have been developed. These reagents often introduce a permanently charged group or a highly hydrophobic moiety.

(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP): This reagent reacts with the amino group to introduce a triphenylphosphonium group, which carries a permanent positive charge. nih.gov This significantly enhances the ionization efficiency in positive ESI mode, leading to detection limits in the sub-femtomole range. nih.gov